molecular formula C13H12F3N5O3 B2712468 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea CAS No. 2034424-99-0

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Cat. No. B2712468
CAS RN: 2034424-99-0
M. Wt: 343.266
InChI Key: OERZPCQTOZDGMC-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea, also known as DMTU, is a potent antioxidant and a metal chelator. It has been widely used in scientific research for its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress.

Scientific Research Applications

Environmental Transformation of Pesticides

Research indicates that s-triazine herbicides, closely related to the compound of interest, undergo specific abiotic processes in soils and aquatic environments. These processes include hydrolysis and photodegradation, which are influenced by environmental factors such as pH, temperature, and the presence of metal ions or organic matter. Understanding these transformations is crucial for assessing the environmental fate of such compounds and devising strategies for mitigating their potential ecological impacts (Stangroom, Collins, & Lester, 2000).

Microbial Metabolism of Triazine Compounds

In the realm of microbiology, studies on bacterial metabolism of s-triazine ring-containing compounds like cyanuric acid reveal that allophanate hydrolase, rather than urease, plays a significant role in degrading these compounds into simpler forms. This insight into microbial enzymatic pathways offers potential for bioremediation strategies targeting s-triazine-based pollutants in the environment (Cheng, Shapir, Sadowsky, & Wackett, 2005).

Synthesis and Biological Significance of Triazine Compounds

The triazine scaffold, integral to the compound , is extensively studied for its biological significance. Triazine derivatives are synthesized for a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. These findings highlight the versatility of triazine compounds in drug development and the potential for novel therapeutic agents (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2,3,4-trifluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3/c1-23-12-19-8(20-13(21-12)24-2)5-17-11(22)18-7-4-3-6(14)9(15)10(7)16/h3-4H,5H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERZPCQTOZDGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=C(C(=C(C=C2)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

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